molecular formula C10H12Cl3N3 B009586 Nemazoline hydrochloride CAS No. 111073-18-8

Nemazoline hydrochloride

Cat. No. B009586
M. Wt: 280.6 g/mol
InChI Key: ASIGTNNPGBMHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nemazoline hydrochloride is a synthetic compound that belongs to the class of imidazoline derivatives. It is widely used in scientific research as a tool to investigate the physiological and biochemical effects of imidazoline receptor activation. Nemazoline hydrochloride is a potent and selective agonist of the I1 imidazoline receptor subtype, which is involved in the regulation of blood pressure, insulin secretion, and central nervous system function.

Mechanism Of Action

Nemazoline hydrochloride selectively activates the I1 imidazoline receptor subtype, which is coupled to the G protein alpha-2A adrenergic receptor. Activation of the I1 imidazoline receptor leads to the inhibition of sympathetic nervous system activity, resulting in a decrease in blood pressure and heart rate. Nemazoline hydrochloride also stimulates insulin secretion from pancreatic beta cells and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Biochemical And Physiological Effects

Nemazoline hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models of hypertension and to stimulate insulin secretion from pancreatic beta cells. Nemazoline hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using nemazoline hydrochloride in lab experiments is its selectivity for the I1 imidazoline receptor subtype. This allows researchers to investigate the specific effects of I1 receptor activation without interference from other receptor subtypes. However, one of the limitations of using nemazoline hydrochloride is its relatively short half-life, which requires frequent dosing in animal experiments.

Future Directions

There are several future directions for research on nemazoline hydrochloride. One area of interest is the role of imidazoline receptors in the regulation of glucose metabolism and the development of type 2 diabetes. Another area of interest is the potential use of nemazoline hydrochloride as a therapeutic agent for neurodegenerative diseases. Further research is also needed to investigate the safety and efficacy of nemazoline hydrochloride in human clinical trials.

Synthesis Methods

Nemazoline hydrochloride can be synthesized by the reaction of 2-chloro-5-nitrobenzyl chloride with 2-amino-1,2,3,4-tetrahydro-1-naphthol in the presence of a base such as sodium hydroxide. The resulting product can be purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

Nemazoline hydrochloride is widely used in scientific research to investigate the physiological and biochemical effects of imidazoline receptor activation. It has been shown to have a wide range of effects on various organ systems, including the cardiovascular, endocrine, and central nervous systems. Nemazoline hydrochloride has been used to study the role of imidazoline receptors in the regulation of blood pressure, insulin secretion, and central nervous system function.

properties

CAS RN

111073-18-8

Product Name

Nemazoline hydrochloride

Molecular Formula

C10H12Cl3N3

Molecular Weight

280.6 g/mol

IUPAC Name

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H

InChI Key

ASIGTNNPGBMHLP-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl

Canonical SMILES

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl

synonyms

2-(4-amino-3,5-dichlorobenzyl)imidazoline
A 57219
A-57219

Origin of Product

United States

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